

# Application Note: High-Frequency On-Wafer Measurements Using Precision Semiconductor Probes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Goldlink

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Audience: Researchers, scientists, and drug development professionals.

Introduction: On-wafer measurement is a critical process for characterizing the performance of semiconductor devices, such as transistors and integrated circuits, at high frequencies before the costly packaging stage.<sup>[1][2][3]</sup> This early-stage testing allows for the verification of device models, process control, and early detection of manufacturing defects, which is essential for the rapid development of next-generation RF, millimeter-wave, and terahertz products for applications like 5G/6G communications.<sup>[2][3]</sup>

The accuracy and repeatability of these measurements are fundamentally dependent on the quality of the entire test setup, with the semiconductor probe being one of the most critical components.<sup>[4]</sup> High-performance probes are complex instruments designed to create a low-loss, impedance-controlled transition from the macroscopic world of coaxial cables to the microscopic features of an on-wafer device.<sup>[5]</sup> The performance of these probes hinges on the quality of their constituent parts. Specialized manufacturers, such as **Goldlink**, produce the precision components—including plungers, barrels, and insulators made from advanced materials like palladium alloys and beryllium copper—that are essential for the construction of state-of-the-art probe assemblies.<sup>[6]</sup> This application note provides a detailed protocol for utilizing high-frequency semiconductor probes for on-wafer measurements, with a focus on best practices to ensure data integrity.

## Probe Selection and Key Characteristics

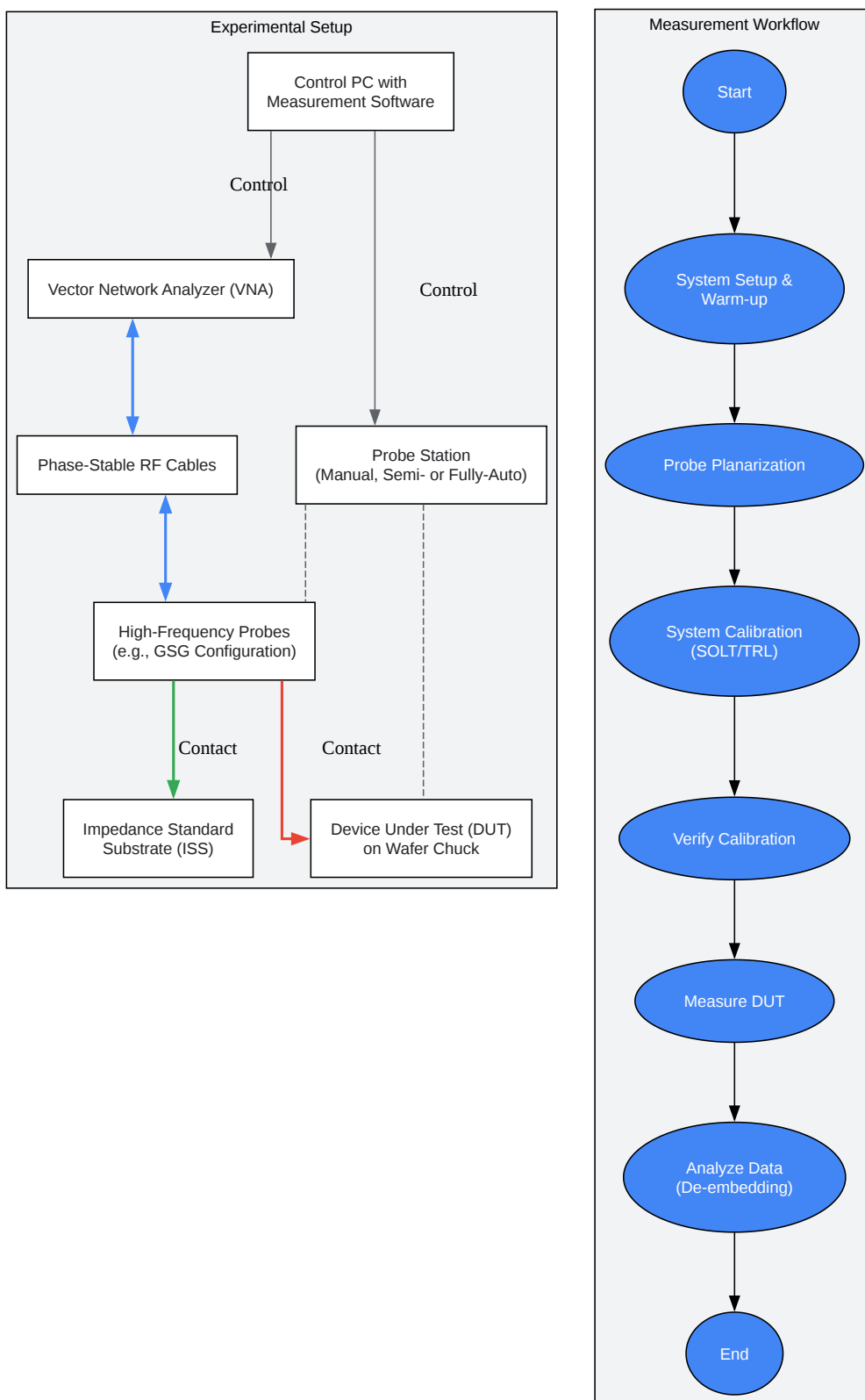
Selecting the appropriate probe is the first step toward reliable measurements. The choice depends on the device under test (DUT), the required frequency range, and the layout of the contact pads.<sup>[5]</sup> High-frequency probes are typically a coplanar waveguide (CPW) design to preserve signal integrity at microwave frequencies.<sup>[7]</sup>

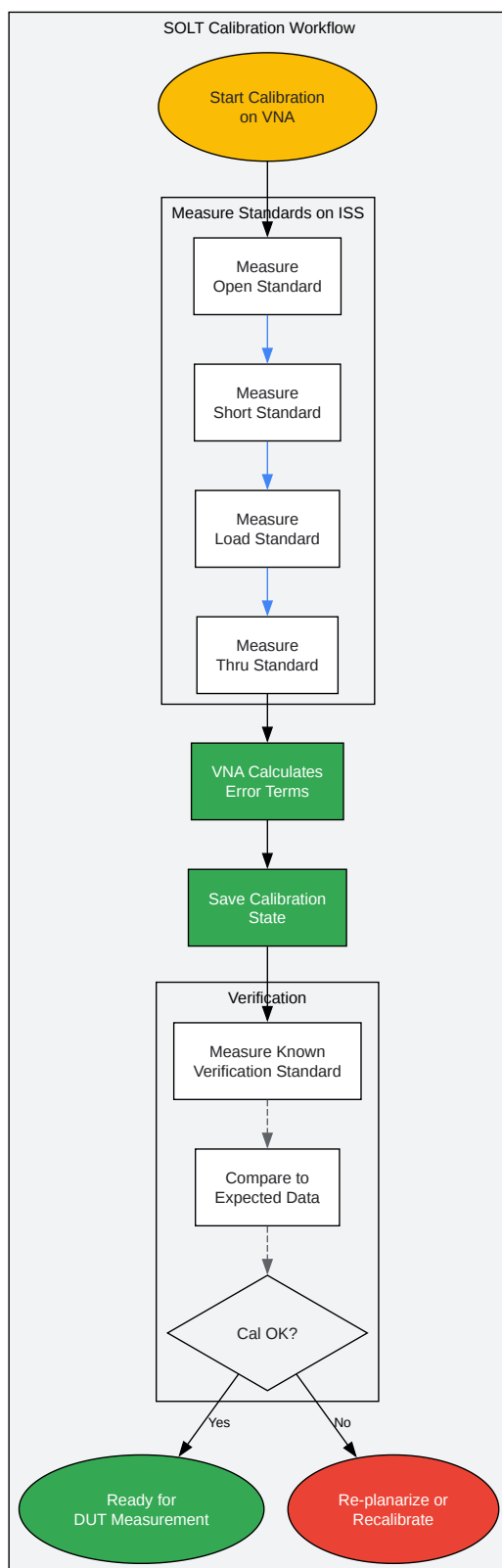
Key Probe Performance Parameters:

Parameter	Description	Typical Range/Value	Importance
Frequency Range	The range of frequencies over which the probe provides reliable, calibrated performance.	DC to 330 GHz and beyond[3][8]	Must exceed the maximum measurement frequency required for the DUT.
Characteristic Impedance	The impedance of the probe's transmission line. It should match the system impedance.	50 $\Omega$	Mismatches cause signal reflections and measurement errors. [7]
Insertion Loss	Signal attenuation as it passes through the probe.	< 1 dB to 3 dB at high frequencies[7]	Lower loss improves the dynamic range and reduces system drift.[3]
Return Loss	A measure of the signal reflections caused by impedance mismatches within the probe.	> 10 dB (ideally > 15 dB)	High return loss indicates a good impedance match.
Pitch	The distance between the probe tips.	50 $\mu\text{m}$ to 1500 $\mu\text{m}$ [7]	Must match the pad layout of the DUT.
Configuration	The arrangement of signal (S) and ground (G) contacts.	GS, GSG, GSSG[5]	GSG is common for minimizing radiation and ensuring a clear ground return path.
Contact Repeatability	The consistency of the electrical contact over multiple touchdowns.	High	Essential for automated and comparative measurements.[9]

## Experimental Setup and Workflow

A typical setup for on-wafer high-frequency measurements involves a Vector Network Analyzer (VNA), a probe station, high-frequency probes, and low-loss RF cables.[10] The VNA generates the test signals and measures the device's response in the form of S-parameters. The probe station provides a stable platform for the DUT and allows for precise positioning of the probes.[9]





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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